Octacosanal
Description
Overview of Very-Long-Chain Aldehydes in Natural Product Chemistry
Very-long-chain aldehydes (VLCAs) are organic compounds that feature a long aliphatic chain of 22 or more carbon atoms with a terminal aldehyde group. hmdb.caresearchgate.net In the study of natural products, VLCAs are primarily recognized as key components of the epicuticular waxes found on the surfaces of plants and insects. frontiersin.orgsci-hub.senih.gov These waxy layers, composed of a complex mixture of hydrophobic lipids including aldehydes, alkanes, primary alcohols, and ketones, form a protective barrier. frontiersin.orgsci-hub.seresearchgate.net This barrier is crucial for preventing non-stomatal water loss, shielding against UV radiation, and defending against pathogens and insects. frontiersin.orgsci-hub.senih.gov The biosynthesis of VLCAs is an integral part of lipid metabolism, starting with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum, followed by modification into various wax components. semanticscholar.org The reactivity of the aldehyde group also makes these molecules important intermediates for a wide range of chemical modifications in biological systems. mdpi.com
Historical Context of Octacosanal Discovery and Early Research Perspectives
The investigation into the chemical makeup of plant waxes began in the 19th century. However, the specific identification of individual components like this compound had to await the development of more sophisticated analytical technologies in the 20th century. The advent of gas chromatography coupled with mass spectrometry (GC-MS) was a pivotal moment, allowing for the precise separation and identification of long-chain aliphatic compounds from complex natural mixtures. researchgate.netresearchgate.net Early research was predominantly focused on cataloging the chemical composition of cuticular waxes from various plant species. sci-hub.se this compound was identified as a constituent in numerous plants, including wheat, leek, and various species within the Sapindales order. sci-hub.seresearchgate.netresearchgate.net Initially, its role was understood primarily in the context of being a structural component of the plant cuticle.
Broad Academic Significance of this compound in Biological Systems Research
The academic importance of this compound has grown significantly as research has unveiled its diverse functional roles beyond being a simple structural lipid. nih.govnih.govunl.edu In plant biology, it is now understood to be a critical intermediate in the biosynthesis of other major wax components, particularly very-long-chain alkanes and primary alcohols. frontiersin.orgsemanticscholar.org Its presence and concentration in the cuticle can influence plant-pathogen interactions; for example, it has been identified as a chemical cue that triggers infection structure differentiation in the wheat stem rust fungus, Puccinia graminis. researchgate.netfrontiersin.org
In the field of chemical ecology, which studies the role of chemicals in organismal interactions, this compound is recognized as a vital semiochemical (a chemical involved in communication). nih.govuef.fiunine.chunibe.ch It functions as a pheromone in various insects, mediating social behaviors. ontosight.airesearchgate.net For instance, it has been implicated in the trail-following behavior of termites and as a contact sex pheromone in the tsetse fly. ontosight.ai It also acts as an ovipositional stimulant for the Hessian fly, guiding the female to a suitable host plant for laying eggs. researchgate.netresearchgate.net This dual role in both plant defense and insect communication underscores its broad significance in ecological research. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
This table outlines the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Chemical Formula | C₂₈H₅₆O | nih.govchemsrc.com |
| Molar Mass | 408.74 g/mol | nih.govchemsrc.comchemeo.com |
| Appearance | Waxy solid | ontosight.ai |
| Melting Point | 70-72 °C | ontosight.ai |
| Boiling Point | 410.1 °C at 760 mmHg | chemsrc.com |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), hexane) | sci-hub.seresearchgate.net |
| Chemical Class | Long-chain fatty aldehyde | hmdb.canih.gov |
Table 2: Documented Research Findings on this compound
This table provides a summary of detailed research findings regarding the occurrence and biological function of this compound in various organisms.
| Organism | Research Focus | Key Findings | Source(s) |
| Wheat (Triticum spp.) | Plant-Pathogen & Plant-Insect Interaction | Identified as an active component in epicuticular wax that induces infection structures in the stem rust fungus (Puccinia graminis). Also serves as an ovipositional stimulant for the Hessian fly (Mayetiola destructor). | researchgate.netresearchgate.net |
| Leek (Allium porrum) | Plant Development & Wax Biosynthesis | This compound is a component of the epicuticular wax that increases in concentration during leaf development, alongside other aldehydes and alkanes. | nih.govresearchgate.net |
| Sorghum (Sorghum bicolor) | Bioenergy Crop Development | Found as a minor aldehyde component in the stem's epicuticular wax, with its relative abundance changing as the internodes develop. | frontiersin.org |
| Ants & Termites | Insect Chemical Communication | Implicated as a trail pheromone used to mark paths and communicate with other colony members. | ontosight.airesearchgate.netnumberanalytics.com |
| Pear Sucker (Cacopsylla pyricola) | Insect Chemical Communication | Utilized as a semiochemical in its chemical communication system. | pherobase.com |
Structure
2D Structure
Properties
CAS No. |
22725-64-0 |
|---|---|
Molecular Formula |
C28H56O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
octacosanal |
InChI |
InChI=1S/C28H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h28H,2-27H2,1H3 |
InChI Key |
LVXORIXZNUNHGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Other CAS No. |
22725-64-0 |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Context of Octacosanal
Natural Abundance and Localization within Plant Cuticular Waxes
Octacosanal is primarily found within the epicuticular and intracuticular wax layers that cover the aerial surfaces of plants. These waxes are complex mixtures, typically comprising very-long-chain fatty acids and their derivatives, such as aldehydes, alkanes, primary and secondary alcohols, ketones, and esters, alongside other compounds like triterpenoids. The biosynthesis of these aliphatic wax components occurs in the epidermal cells, starting from C16 and C18 fatty acids which are elongated to form very-long-chain fatty acids (VLCFAs) that serve as precursors for compounds like this compound.
The chemical composition and amount of cuticular wax, including the specific proportion of this compound, show considerable diversity among different plant species and even between different organs of the same plant.
In cereals such as wheat (Triticum aestivum), cuticular waxes are crucial for growth and stress response. The composition of these waxes includes alcohols, alkanes, aldehydes, fatty acids, and esters. frontiersin.org this compound has been identified as a significant component of wheat epicuticular wax. researchgate.net The relative proportions of these compounds change throughout the plant's development. For instance, in the early stages of leaf development (between 50 and 100 days), alcohols are the dominant compound class, accounting for approximately 90% of the total wax, with aldehydes making up 1.0–3.3%. frontiersin.org Specifically, this compound from wheat has been identified as an ovipositional stimulant for the agricultural pest, the Hessian fly (Mayetiola destructor). nih.gov
This compound is a notable aldehyde in the cuticular wax of various horticultural crops.
Bilberry (Vaccinium myrtillus) : Studies on Nordic berries have shown that aldehydes constitute a significant fraction of the cuticular wax in bilberry, and this compound is the predominant aldehyde. researchgate.netthuenen.denih.gov In ripe bilberries, the quantity of this compound can vary based on geographical location. For example, in 2018, samples from Latvia, Finland, and Norway all showed this compound as the dominant aldehyde. nih.gov
Sugarcane (Saccharum officinarum) : The cuticular wax of sugarcane is a complex mixture rich in long-chain aldehydes and fatty alcohols. This compound is the main aldehyde present, with total aldehyde content in sugarcane rind samples ranging from 70 to 115 mg/100 g. nih.gov It has also been identified as one of the key compounds for differentiating between sugarcane genotypes that are resistant or susceptible to the sugarcane borer (Diatraea saccharalis). nih.gov
Grapefruit (Citrus paradisi) : The epicuticular wax of grapefruit and other citrus fruits contains aldehydes as one of its major components, along with hydrocarbons, fatty acids, and primary alcohols. scispace.comresearchgate.net While aldehydes as a class are well-documented in grapefruit wax, specific quantitative data for this compound is not extensively detailed in the surveyed literature.
Olive (Olea europaea) : The epicuticular wax of olive fruit is also a complex mixture whose composition is highly dependent on the cultivar and the stage of ripeness. ub.edu While detailed analyses identify various lipid classes, the specific contribution of this compound is not consistently quantified across studies.
Table 1: this compound Content in Selected Horticultural Species Data derived from referenced studies.
| Species | Plant Part | Compound Class | Key Finding | Reference |
|---|---|---|---|---|
| Bilberry (Vaccinium myrtillus) | Fruit | Aldehydes | This compound is the dominant aldehyde. | nih.govresearchgate.net |
| Sugarcane (Saccharum officinarum) | Rind | Aldehydes | This compound is the main aldehyde; total aldehydes range from 70-115 mg/100g. | nih.gov |
Information on the specific cuticular wax composition of the woody plant species Alnus cremastogyne is limited in available research. treesandshrubsonline.org However, analyses of other woody species reveal the general composition of their surface waxes. For example, the cuticular wax of grey poplar (Populus x canescens) contains typical aliphatic compounds including fatty acids, aldehydes, and primary alcohols. thuenen.de In cork oak (Quercus suber), the leaf cuticular wax is composed predominantly of triterpenes and aliphatic compounds, including fatty acids and alkanes. researchgate.netmdpi.com The presence of aldehydes like this compound is expected within the aliphatic fraction of many woody species, though their specific concentrations can vary widely.
The deposition of cuticular wax and the concentration of this compound are not uniform, varying significantly within a single species due to genetic, developmental, and environmental factors.
Intraspecific Variation : Genetic and environmental influences can lead to significant variation in wax composition. In bilberry, the amount of this compound in fruit cuticular wax differs among populations sampled across a latitudinal gradient, suggesting an environmental or genetic adaptation. nih.gov In grapefruit, the composition of epicuticular wax differs between fruit grown in sun-exposed versus shaded positions on the same tree, with sun-exposed fruit having more abundant n-alkanes. researchgate.netresearchgate.net Furthermore, different genotypes of sugarcane show distinct wax profiles, which correlates with their resistance to insect pests. nih.gov
Tissue-Specific Accumulation : The composition of cuticular wax often differs between various organs of the same plant. In wheat, wax composition is highly tissue-specific; the wax on leaves is dominated by primary alcohols, while the wax on leaf sheaths, stems, and spikes is primarily composed of β-diketones. frontiersin.orgnih.gov This tissue-specific accumulation pattern reflects the different protective needs and developmental programs of each organ.
Quantitative and Qualitative Profiling Across Diverse Plant Species
Detection and Contextual Presence in Non-Plant Biological Matrices
While this compound is of plant origin, it has been detected in non-plant matrices, primarily in the context of plant-insect interactions where it functions as a semiochemical—a chemical involved in communication.
The surface waxes of plants play a crucial role in mediating interactions with insects. For the Hessian fly (Mayetiola destructor), a pest of wheat, this compound isolated from wheat cuticular wax acts as an ovipositional stimulant, influencing the female fly's choice of where to lay her eggs. nih.gov
In other insects, this compound and its related alcohol, octacosanol (B124162), have been shown to have physiological effects. This compound has been reported to suppress aggressiveness in some insect species. bioone.org The related compound, octacosanol, which can be derived from plant waxes, demonstrates insecticidal and insectistatic (growth-inhibiting) properties against the fall armyworm (Spodoptera frugiperda). researchgate.netbioone.org Additionally, related long-chain alcohols are principal components of certain insect-derived waxes, such as the white wax produced by the scale insect Ericerus pela Chavannes, which is rich in hexacosanol and octacosanol. nih.govnih.gov This indicates that insects can either sequester these compounds from their plant hosts or synthesize them, incorporating them into their own biological systems for various functions.
Identification in Insect Cuticles and Secretions (e.g., Triatomine Bugs)
The insect cuticle is a complex, multifunctional structure that provides physical protection and prevents desiccation. It is covered by a layer of lipids, primarily composed of hydrocarbons, fatty acids, alcohols, and aldehydes. Among these, this compound has been identified in several insect species, with its presence being particularly noted in the Triatominae subfamily of the Reduviidae, commonly known as kissing bugs.
Further research has indicated the presence of long-chain aldehydes, including this compound, in the cuticular waxes of other insects. For instance, 1-octacosanal has been identified as an ovipositional stimulant for the Hessian fly, Mayetiola destructor. This suggests that the compound is present on the surface of the insect and is detectable by other organisms. The Pherobase, a database of pheromones and semiochemicals, also lists this compound as a semiochemical for the pear sucker, Cacopsylla pyricola, and the grasshopper Bruneria borealis.
Below is an interactive data table summarizing the known occurrences of this compound in insects based on available research findings.
| Order | Family | Species | Common Name | Context of Identification |
| Hemiptera | Reduviidae | Triatoma pallidipennis | A Kissing Bug | Component of cuticular/secreted chemical profile |
| Diptera | Cecidomyiidae | Mayetiola destructor | Hessian Fly | Ovipositional stimulant |
| Hemiptera | Psyllidae | Cacopsylla pyricola | Pear Sucker | Listed as a semiochemical |
| Orthoptera | Acrididae | Bruneria borealis | A Grasshopper | Listed as a semiochemical |
Role in Inter-Organismal Chemical Communication (beyond plant-specific interactions)
The presence of this compound in insect cuticles and secretions is strongly linked to its role in chemical communication. Semiochemicals, which are chemicals that convey information between organisms, are fundamental to insect behavior, influencing processes such as mating, aggregation, and foraging. plantprotection.plnih.gov this compound has been implicated in several such communicative functions, extending beyond interactions solely with plants.
In the case of Triatoma pallidipennis, the identification of this compound within the context of aggregation studies suggests it may function as a component of an aggregation pheromone. Aggregation pheromones are crucial for social and subsocial insects, facilitating group formation, which can offer benefits such as increased mating opportunities, defense against predators, and thermoregulation. The chemical blend that induces aggregation in these bugs is complex, and this compound is likely one of several compounds that, in concert, elicit this behavior.
The role of 1-octacosanal as an ovipositional stimulant for the Hessian fly provides another clear example of inter-organismal communication. In this instance, the chemical cue influences the reproductive behavior of a female, guiding her to a suitable location to lay her eggs. While this interaction involves a plant as the substrate for oviposition, the primary communication is between the chemical cue (potentially from other insects or the plant as a result of insect activity) and the female fly.
Beyond these specific examples, the broader class of cuticular hydrocarbons and related long-chain aldehydes are well-established as critical mediators of insect communication. researchgate.net They are involved in nestmate recognition in social insects, species and sex recognition, and can also act as kairomones, which are semiochemicals that benefit the receiver of a different species. For instance, some predators and parasitoids are known to use the cuticular lipids of their prey as cues for host location. While direct evidence for this compound acting as a kairomone in predator-prey interactions is still emerging, its presence on the cuticle of various insects makes it a potential candidate for such a role.
The study of this compound in the broader context of inter-organismal chemical communication is an active area of research. Its demonstrated roles in aggregation and oviposition, coupled with the known functions of related cuticular lipids, suggest that this compound is a versatile semiochemical involved in a variety of insect interactions.
Biosynthetic Pathways and Molecular Regulation of Octacosanal
Precursor Formation from Very-Long-Chain Fatty Acids (VLCFAs)
The journey to octacosanal begins with the creation of its precursors, the very-long-chain fatty acids (VLCFAs). These are fatty acids with carbon chains of 20 atoms or more. nih.govfrontiersin.org The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) complex. nih.govfrontiersin.orgresearchgate.net This complex systematically adds two-carbon units to a growing acyl-CoA chain. nih.govnih.gov
Fatty Acid Elongase (FAE) Complex Activity in VLCFA Synthesis
The FAE complex is a well-oiled machine, composed of four core enzymes that work in a coordinated fashion to extend the length of fatty acid chains. nih.govresearchgate.net The process is a cycle of four distinct reactions: condensation, reduction, dehydration, and a final reduction. nih.govnih.gov This cycle can be repeated multiple times to produce VLCFAs of varying lengths, including the C28 precursor required for this compound. nih.gov
The existence of multiple FAE complexes within a single cell, each with different KCS enzymes, allows for the production of a wide range of VLCFA chain lengths. nih.govfrontiersin.org This diversity is crucial for the synthesis of various lipid compounds, including the precursors for this compound.
At the heart of the FAE complex is the β-ketoacyl-CoA synthase (KCS) enzyme. nih.govscispace.com This enzyme catalyzes the initial and rate-limiting step of each elongation cycle: the condensation of an acyl-CoA molecule with malonyl-CoA. nih.govnih.gov This reaction adds two carbon atoms to the fatty acid chain. nih.gov
The specificity of the KCS enzyme is a critical determinant of the final chain length of the VLCFA produced. nih.govscispace.com Different KCS enzymes have preferences for acyl-CoA substrates of specific lengths. nih.gov For instance, certain KCS enzymes are responsible for elongating fatty acyl-CoAs beyond 24 carbons, a necessary step for the eventual synthesis of this compound. nih.govoup.com In Arabidopsis thaliana, 21 different KCS genes have been identified, highlighting the complexity and specificity of VLCFA biosynthesis. frontiersin.orgebi.ac.uk The coordinated action of these various KCS enzymes ensures the availability of the C28 acyl-CoA precursor for this compound formation. nih.gov
The Decarbonylation Pathway: A Key Step in Aldehyde Biogenesis
Once the C28 very-long-chain acyl-CoA is synthesized, it enters the decarbonylation pathway to be converted into this compound. nih.govoup.comoup.com This pathway is a crucial part of the broader metabolic route that leads to the formation of alkanes and other wax components in plants. nih.govoup.comresearchgate.net
The decarbonylation pathway involves a two-step process. First, the very-long-chain acyl-CoA is reduced to a fatty aldehyde. oup.com In the subsequent step, this aldehyde can be decarbonylated to form an alkane with one less carbon atom. oup.comresearchgate.net For the synthesis of this compound, the pathway effectively stops at the aldehyde stage.
The conversion of the C28 acyl-CoA to this compound is catalyzed by a specific set of enzymes. Fatty acyl-CoA reductases (FARs) are key enzymes in this process, responsible for the reduction of the acyl-CoA to an aldehyde. oup.commdpi.comnih.gov
In Arabidopsis, the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are core components of the enzymatic complex that catalyzes the conversion of VLC acyl-CoAs to alkanes. nih.govfrontiersin.orgfrontiersin.org It is proposed that CER3, which has fatty acyl-CoA reductase activity, first reduces the acyl-CoA to an aldehyde intermediate. oup.comnih.gov This aldehyde can then be acted upon by CER1, an aldehyde decarbonylase, to produce an alkane. oup.comfrontiersin.org The interaction between CER1 and CER3 is crucial for this process, and they are thought to form a complex in the endoplasmic reticulum. oup.comnih.govfrontiersin.org The production of this compound relies on the action of the fatty acyl-CoA reductase activity within this or a similar complex, which generates the aldehyde that can then either be released or further processed.
Genetic and Transcriptional Control of this compound Biosynthesis
The synthesis of this compound is not only a matter of enzymatic reactions but is also tightly controlled at the genetic and transcriptional levels. This regulation ensures that the production of this compound and other VLCFA derivatives is coordinated with the developmental and environmental needs of the plant. nih.gov
Identification and Functional Annotation of Genes Encoding Biosynthetic Enzymes
A number of genes encoding the enzymes involved in the this compound biosynthetic pathway have been identified and their functions characterized, primarily through studies in model organisms like Arabidopsis thaliana. scispace.commdpi.com
Table 1: Key Genes in this compound Biosynthesis
| Gene Family/Name | Encoded Enzyme/Protein | Function in this compound Biosynthesis |
| KCS (β-ketoacyl-CoA Synthase) | β-ketoacyl-CoA Synthase | Catalyzes the initial condensation step in VLCFA elongation, determining the chain length of the precursor. nih.govnih.gov |
| KCR (β-ketoacyl-CoA Reductase) | β-ketoacyl-CoA Reductase | Catalyzes the first reduction step in the FAE complex. nih.govresearchgate.net |
| HCD/PAS2 (β-hydroxyacyl-CoA Dehydratase) | β-hydroxyacyl-CoA Dehydratase | Catalyzes the dehydration step in the FAE complex. researchgate.netmdpi.com |
| ECR (Enoyl-CoA Reductase) | Enoyl-CoA Reductase | Catalyzes the final reduction step in the FAE complex. nih.govresearchgate.net |
| FAR/CER4 (Fatty Acyl-CoA Reductase) | Fatty Acyl-CoA Reductase | Reduces very-long-chain acyl-CoAs to primary alcohols, with aldehydes as intermediates. mdpi.comnih.govmdpi.com |
| CER3 | Fatty Acyl-CoA Reductase | Believed to reduce VLC acyl-CoAs to aldehydes as part of the alkane-forming pathway. oup.comnih.gov |
| CER1 | Aldehyde Decarbonylase | Acts on the aldehyde intermediate to produce alkanes, working in concert with CER3. oup.comfrontiersin.orgnih.gov |
The expression of these genes is often tissue-specific and developmentally regulated. For instance, some KCS genes are specifically expressed in the epidermis where cuticular wax, and by extension this compound, is synthesized. scispace.com
Transcriptome Analysis of this compound-Related Gene Expression
Transcriptome analysis has been a powerful tool in identifying and characterizing the genes involved in this compound biosynthesis. By comparing gene expression profiles across different tissues, developmental stages, and environmental conditions, researchers can pinpoint candidate genes. nih.govfrontiersin.orgplos.orgplos.org
For instance, in sorghum, a multi-step process involving BLAST X analysis against validated wax pathway genes from Arabidopsis thaliana, Oryza sativa, and Zea mays was used to identify sorghum homologs. frontiersin.org This phylogenetic analysis was crucial in identifying sorghum-specific wax pathway genes. frontiersin.org Transcriptome profiling of sorghum stem epidermis revealed that the expression of many wax pathway genes, including SbKCS6, SbCER3-1, SbWSD1, SbABCG12, and SbABCG11, is low in immature internodes and increases with the onset of wax accumulation. frontiersin.org The high expression of two SbCER3 homologs in fully elongated internodes strongly suggests their role in the production of C28 aldehydes like this compound. frontiersin.org
Furthermore, gene regulatory network analysis has helped identify transcription factors that control wax biosynthesis, such as homologs of SHN1, WRI1/3, MYB94/96/30/60, and MYS1. frontiersin.org These transcription factors likely play a crucial role in specifying the expression of wax pathway genes in epidermal cells during cuticle development. frontiersin.org In other plant species, transcription factor families like AP2/ERF, bHLH, and bZIP have been shown to regulate the biosynthesis of various secondary metabolites, including those involved in stress responses, and could potentially regulate this compound production. mdpi.com
Developmental and Environmental Regulation of this compound Accumulation
The accumulation of this compound is not static; it is dynamically regulated by both internal developmental programs and external environmental signals.
Modulation During Plant Growth and Organ Development (e.g., Fruit Ripening)
The chemical composition of cuticular wax, including the amount of this compound, changes significantly throughout a plant's life cycle and across different organs. researchgate.net In sorghum stems, for example, younger, developing internodes are rich in C28 and C30 primary alcohols, while older, more developed internodes have a higher proportion of long-chain fatty aldehydes, including this compound. frontiersin.org This shift suggests a developmental regulation of the final steps of the wax biosynthetic pathway. frontiersin.org
Fruit ripening is another developmental process where the regulation of cuticular wax components, including aldehydes like this compound, is evident. scispace.comfreshview.com.au During ripening, fruits undergo changes in sweetness, color, and texture, processes often coordinated by the plant hormone ethylene (B1197577). freshview.com.aufrontiersin.org Studies have shown a correlation between the composition of cuticular waxes and fruit softening. dntb.gov.ua For example, in bilberries, this compound is a major aldehyde present, and its levels can vary during the ripening process. oulu.fi The interplay between hormones like ethylene and auxin has been shown to regulate the production of volatile organic compounds during fruit ripening, and it is plausible that this hormonal regulation extends to cuticular wax components like this compound. frontiersin.org The developmental stage of a plant strongly influences its response to various stresses, which in turn can affect metabolite production. mdpi.com
Responses to Abiotic Environmental Factors and Stress Adaptation
Plants modulate their cuticular wax composition in response to various abiotic stresses as a key adaptation mechanism. researchgate.netfrontiersin.orgnih.govdntb.gov.ua The cuticle serves as a primary barrier against non-stomatal water loss, UV radiation, and other environmental challenges. researchgate.net
Drought stress is a significant factor that can lead to an increase in total wax load and alterations in its chemical makeup. oup.com Plants adapted to dry climates often have thicker cuticles. oup.com In poplar trees, changes in the relative abundance of different wax components, including aldehydes, have been observed under drought conditions. oup.com Transcriptome analyses in cucumber have suggested that decreased expression of genes involved in cutin, suberin, and wax biosynthesis might be linked to drought sensitivity. researchgate.net The accumulation of this compound, as a component of this protective wax layer, is therefore likely influenced by water availability. Abiotic stresses trigger complex signaling cascades in plants, involving reactive oxygen species and phytohormones, which ultimately lead to reprogramming of gene expression to enhance tolerance. mdpi.comfrontiersin.org
Influence of Biotic Interactions on Biosynthetic Pathways (e.g., Fungal Endophytes)
Biotic interactions, including those with pathogenic and symbiotic microorganisms, can also influence the biosynthesis of plant surface compounds like this compound. nih.govresearchgate.netmaraujolab.eu The composition of cuticular wax can act as a physical and chemical cue for invading fungi. researchgate.net
For some phytopathogenic fungi, specific wax components can trigger germination and the formation of infection structures called appressoria. researchgate.net Very-long-chain aldehydes, including this compound, have been identified as potent inducers of appressorium formation in fungi like the wheat stem rust fungus. researchgate.netresearchgate.net This suggests that the plant's production of this compound can inadvertently facilitate fungal infection.
Conversely, endophytic fungi, which live within plant tissues without causing disease, can play a role in protecting plants against biotic and abiotic stresses. nih.govnih.gov These endophytes can produce a wide array of secondary metabolites and can influence the host plant's metabolism. nih.govresearchgate.net While direct evidence linking fungal endophytes to the specific regulation of this compound biosynthesis is still emerging, it is known that endophytes can enhance plant performance and stress tolerance, partly through the modulation of host metabolic pathways. nih.gov The intricate chemical communication between plants and their microbial inhabitants can therefore have a significant impact on the regulation of biosynthetic pathways leading to compounds like this compound.
Advanced Approaches for Metabolic Engineering of this compound Production
Metabolic engineering offers promising avenues for enhancing the production of valuable compounds like this compound in model organisms. frontiersin.orgmdpi.com This involves the targeted manipulation of biosynthetic pathways using tools from synthetic biology. frontiersin.org
Genetic Manipulation of Biosynthetic Pathways in Model Organisms
The selection of a suitable platform organism is a critical first step in any metabolic engineering project. nih.gov Common model organisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are often chosen due to their well-characterized genetics and physiology, and the availability of advanced genetic tools. nih.govwarwick.ac.uk However, for producing plant-specific compounds like this compound, a plant-based system or a microbial host engineered with the complete plant biosynthetic pathway might be necessary.
The core of metabolic engineering lies in the rational modification of an organism's genetic material. frontiersin.org This can involve:
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the this compound pathway, such as specific KCS or CER3 homologs, could drive more metabolic flux towards the desired product.
Insertion of heterologous genes: Introducing genes from a plant known to be a high producer of this compound into a more easily cultivable microbial host. frontiersin.org For example, the genes for the fatty acid elongase complex and the aldehyde-forming enzymes could be transferred to yeast. warwick.ac.uk
Elimination of competing pathways: Knocking out genes that divert precursors away from the this compound pathway can increase the available pool of substrates for its synthesis. frontiersin.org
The development of genome-scale metabolic models allows for the in silico prediction of beneficial gene manipulations before they are performed in the lab, accelerating the design-build-test-learn cycle of metabolic engineering. nih.gov While significant progress has been made in engineering microbes to produce various compounds, including other fatty acid derivatives, the specific high-level production of this compound in a heterologous host remains a target for future research. mdpi.comnih.gov
Data Tables
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene/Enzyme Family | Function | Relevance to this compound | Source |
| β-ketoacyl-CoA synthase (KCS) | Condenses acyl-CoA with malonyl-CoA in fatty acid elongation. | A key enzyme in the FAE complex that produces VLC-acyl-CoA precursors. researchgate.net | researchgate.net |
| β-ketoacyl-CoA reductase (KCR) | Reduces β-ketoacyl-CoA in fatty acid elongation. | Part of the FAE complex. researchgate.net | researchgate.net |
| β-hydroxyacyl-CoA dehydratase (HCD) | Dehydrates β-hydroxy acyl-CoA in fatty acid elongation. | Part of the FAE complex. researchgate.net | researchgate.net |
| enoyl-CoA reductase (ECR) | Reduces enoyl-CoA to produce an elongated acyl-CoA. | The final step in each cycle of fatty acid elongation. researchgate.net | researchgate.net |
| CER3 | Involved in the conversion of VLC-acyl-CoAs to aldehydes. | High expression of CER3 homologs is linked to the production of C28 aldehydes. frontiersin.org | frontiersin.org |
| CER1 | Part of the complex that forms alkanes from VLC-acyl-CoAs. | Works in conjunction with CER3 in the alkane-forming pathway where aldehydes are intermediates. researchgate.net | researchgate.net |
| Transcription Factors (SHN1, MYB96, etc.) | Regulate the expression of wax biosynthetic genes. | Control the overall production of cuticular waxes, including this compound. frontiersin.org | frontiersin.org |
Table 2: Factors Influencing this compound Accumulation
| Factor | Effect on this compound/Wax Biosynthesis | Example | Source |
| Developmental Stage | Composition changes; aldehydes increase in older tissues. | Sorghum internodes show a shift from primary alcohols to aldehydes with age. frontiersin.org | frontiersin.org |
| Fruit Ripening | Levels of aldehydes can be modulated. | This compound is a component of bilberry wax during ripening. oulu.fi | oulu.fi |
| Abiotic Stress (Drought) | Can increase total wax load and alter composition. | Poplar trees alter wax chemistry in response to drought. oup.com | oup.com |
| Biotic Interactions (Fungi) | Can be used as a cue for infection by pathogens. | This compound induces appressoria formation in some fungi. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Strategies for Enhanced Bioproduction in Research Systems
The industrial-scale production of specific very-long-chain fatty aldehydes (VLCFA-aldehydes) like this compound is primarily achieved through chemical synthesis or extraction from natural sources. However, these methods can be costly and environmentally challenging. Consequently, significant research has focused on developing sustainable biotechnological production platforms using engineered microbial and plant systems. These strategies aim to harness and optimize the natural biosynthetic pathways to enhance the yield of target molecules.
Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has emerged as a promising approach for producing fatty acid-derived chemicals. researchgate.netnih.gov While research has not exclusively targeted this compound, the principles and strategies developed for other fatty aldehydes and very-long-chain fatty acids (VLCFAs) are directly applicable. These strategies typically involve a multi-pronged approach: increasing the supply of precursors, engineering the core biosynthetic enzymes, and modifying the host organism to channel metabolic flux towards the desired product.
Engineering Microbial Systems
Microbial hosts offer advantages such as rapid growth and amenability to genetic modification. The key to enhancing the production of a C28 aldehyde like this compound in a microbe is to construct and optimize a pathway that can first synthesize the C28 fatty acyl-CoA precursor and then efficiently reduce it to the aldehyde.
One of the primary strategies is the engineering of fatty acyl-CoA reductases (FARs), the enzymes that convert fatty acyl-CoAs to aldehydes. nih.gov Many native FARs are alcohol-forming, meaning they perform a four-electron reduction of the acyl-CoA to a fatty alcohol without releasing the intermediate aldehyde. researchgate.net A significant breakthrough was the rational design of these enzymes to be aldehyde-forming. By identifying and mutating the catalytic residues in the alcohol-reducing domain of an alcohol-forming FAR, researchers successfully inactivated this second reduction step, resulting in an enzyme that releases the fatty aldehyde product. frontiersin.orgnih.govresearchgate.net This engineered FAR can then be used in a microbial host to produce aldehydes. frontiersin.orgnih.gov
To further boost production, host strains are extensively modified. A common strategy is to increase the intracellular pool of the fatty acyl-CoA precursors. This can be achieved by overexpressing key genes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS). nih.govoup.comfrontiersin.org For the production of VLCFAs like the C28 precursor for this compound, it is necessary to introduce and optimize fatty acid elongase systems. exlibrisgroup.comaimspress.com Researchers have successfully rewired the native yeast elongation system and introduced heterologous enzymes to produce VLCFAs. nih.govexlibrisgroup.com
Another critical step is the elimination of competing metabolic pathways. Genes responsible for the degradation of fatty acids via β-oxidation are often deleted to conserve the precursor pool. frontiersin.org Similarly, endogenous alcohol dehydrogenases that can convert the desired aldehyde product into the corresponding alcohol are knocked out to prevent product loss. nih.govfrontiersin.orgresearchgate.net The combination of these strategies—enzyme engineering, precursor enhancement, and host strain modification—has led to the highest reported titers of cytosolic aliphatic aldehydes in S. cerevisiae. nih.gov
| Strategy | Target Gene/Pathway | Organism | Objective | Reference |
| Enzyme Engineering | Fatty Acyl-CoA Reductase (FAR) | Marinobacter aquaeolei | Mutate alcohol-reductase domain to create an aldehyde-forming enzyme. | frontiersin.orgnih.gov |
| Precursor Supply | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthase (FAS) | Saccharomyces cerevisiae | Overexpress to increase the pool of fatty acid precursors. | nih.govoup.com |
| Precursor Supply | Fatty Acid Elongase System (ELO) | Saccharomyces cerevisiae | Rewire and express heterologous elongases for VLCFA synthesis. | nih.govexlibrisgroup.com |
| Competing Pathway Deletion | β-oxidation pathway (e.g., fadE) | Escherichia coli | Prevent degradation of fatty acyl-CoA precursors. | frontiersin.org |
| Product Preservation | Alcohol Dehydrogenases (ADHs) | Saccharomyces cerevisiae | Delete to prevent reduction of aldehyde product to alcohol. | frontiersin.orgresearchgate.net |
Table 1. Metabolic Engineering Strategies in Microbial Systems for Fatty Aldehyde Production.
Engineering Plant Systems
Plants naturally produce this compound as an intermediate in cuticular wax synthesis. researchgate.net This provides a foundational pathway that can be manipulated for enhanced production. Modern genetic modification techniques, especially CRISPR-Cas9, offer precise tools to alter plant metabolic pathways. mdpi.comisaaa.orgyield10bio.com
The decarbonylation pathway is a key target for modification. This pathway converts VLCFAs into alkanes, with aldehydes as intermediates. researchgate.net To increase this compound accumulation, one could upregulate the expression of the fatty acyl-CoA reductase responsible for producing the C28 aldehyde. Conversely, the downstream enzymes that convert this compound to other compounds, such as the aldehyde-deformylating oxygenase (ADO) that produces alkanes, could be downregulated or knocked out using CRISPR. researchgate.netfrontiersin.org
| Strategy | Target Gene/Pathway | Technology | Objective | Reference |
| Upregulation | Fatty Acyl-CoA Reductase (FAR) | Gene Overexpression | Increase conversion of C28-acyl-CoA to this compound. | researchgate.net |
| Downregulation | Aldehyde-Deformylating Oxygenase (ADO/CER1) | CRISPR-Cas9/RNAi | Prevent conversion of this compound to nonacosane. | researchgate.net |
| Pathway Regulation | Photosynthesis/Carbon Fixation Genes | Genetic Modification | Increase overall carbon flux and precursor availability. | nih.govmdpi.com |
| Precursor Supply | Fatty Acid Elongase Complex (FAE) | Gene Overexpression | Increase synthesis of C28 fatty acid precursors. | researchgate.net |
Table 2. Genetic Engineering Strategies in Plant Systems for Enhanced this compound Production.
While bioproduction of this compound is still in a research phase, these engineering strategies in both microbial and plant systems demonstrate a clear path toward developing commercially viable and sustainable production platforms for this and other valuable long-chain aliphatic compounds.
Biological Functions and Ecological Significance of Octacosanal
Chemosensory and Signaling Roles in Plant-Biotic Interactions
As a component of the plant's surface wax, octacosanal acts as a chemical signal that can be detected by insects and microbes, influencing their behavior and development. These interactions are fundamental to understanding host-pathogen and host-insect relationships in an ecological context.
For certain insects, chemical cues on the leaf surface are critical for host recognition and the stimulation of egg-laying (oviposition). Research has identified this compound as a key non-volatile chemical stimulant for the Hessian fly (Mayetiola destructor), a significant pest of wheat (Triticum spp.). After landing on a plant, the female Hessian fly uses tactile and chemical sensors to assess the suitability of the host. This compound, in conjunction with other compounds like 6-methoxy-2-benzoxazolinone (MBOA), acts as a specific signal that confirms the plant as a suitable host, thereby triggering oviposition. This chemical recognition is a critical step in the insect's life cycle and a determining factor in host plant selection.
This compound is a potent morphogenetic signal for several plant pathogenic fungi, initiating the developmental processes required for successful infection. Upon contact with the host surface, fungal spores perceive specific chemical signals from the cuticular wax that trigger germination and the differentiation of specialized infection structures.
This compound has been identified as a crucial inducer of pre-penetration structures in major fungal pathogens of cereal crops. In the wheat stem rust fungus, Puccinia graminis f. sp. tritici, this compound present in wheat leaf wax induces the germination of uredospores and the subsequent formation of appressoria. An appressorium is a specialized cell that adheres to the plant surface and builds up turgor pressure to breach the cuticle. Studies using chloroform (B151607) extracts of wheat leaf wax, which contain this compound as the active ingredient, demonstrated the induction of appressoria in approximately 50% of the germ tubes of P. graminis.
Similarly, for the powdery mildew fungus, Blumeria graminis, which infects various grasses, very-long-chain aldehydes are key signals for development. Research has shown that among a range of aldehydes, this compound is the most effective at inducing appressorium formation in both the asexually produced conidia and the sexually produced ascospores of B. graminis. This signaling is chain-length dependent, highlighting the specificity of the interaction.
Table 1: Effect of this compound on Fungal Pathogen Development
| Fungal Species | Host Plant Example | Effect of this compound | Induced Structures | References |
|---|---|---|---|---|
| Puccinia graminis f. sp. tritici | Wheat | Induces spore germination and differentiation | Appressoria, Substomatal Vesicles, Infection Hyphae | |
| Blumeria graminis | Wheat, Barley | Strongly stimulates appressorium formation | Appressoria |
Following the formation of an appressorium, the fungus must develop further structures to colonize the plant tissue. For Puccinia graminis, this compound not only triggers the formation of the appressorium but also the subsequent differentiation of substomatal vesicles and infection hyphae. These structures allow the fungus to grow into the plant's intercellular spaces and establish a parasitic relationship. The ability of this compound to induce this complete sequence of infection structures underscores its role as a comprehensive host recognition signal. In other fungi, such as Alternaria alternata, a pathogen of pear fruit, the deletion of certain signaling genes reduces the rate of infection hyphae formation, a process influenced by surface wax components like aldehydes.
By triggering the formation of essential infection structures, this compound directly modulates the morphogenesis (physical development) and, consequently, the pathogenicity (ability to cause disease) of fungi like P. graminis and B. graminis. The transition from a dormant spore to a fully differentiated infection structure is a critical phase in the fungal life cycle, and this transition is dependent on perceiving specific host signals. This compound acts as an indispensable chemical cue that informs the pathogen it is on a suitable host, thereby activating the genetic and developmental programs necessary for invasion. Without such signals, the pathogen's development may be arrested, preventing infection.
Induction of Pathogen Development and Infection Structures
Contribution to Plant Surface Functionality and Protective Mechanisms
The plant cuticle, with its outermost layer of epicuticular wax, is the primary interface between the plant and its environment. These waxes are complex mixtures of long-chain aliphatic compounds, including aldehydes like this compound, and they create a crucial protective barrier.
This compound as a Biochemical Marker in Academic Research
Given its role in critical plant functions, this compound is emerging as a valuable biochemical marker in scientific research, offering insights into plant physiology and genetics.
The concentration of epicuticular wax components can change in response to various stimuli, making them indicators of a plant's metabolic state or its response to stress. nih.gov For example, the C28 aldehyde, this compound, is involved in host-plant recognition by certain fungal pathogens, with its presence influencing the pathogen's infection process. researchgate.net This indicates that this compound is part of the complex chemical signaling and defense response mounted by the plant during biotic stress. researchgate.net
Changes in the levels of aldehydes and other wax constituents have also been observed during post-harvest storage of fruits, a period of physiological stress. nih.gov The monitoring of such compounds can provide a snapshot of the plant's physiological condition. In a broader sense, specific molecules produced by an organism under duress, like ophthalmic acid in response to oxidative stress, are termed biomarkers. nih.gov Similarly, shifts in the this compound profile could serve as a biomarker for specific stress responses in plants, signaling an active defense state or physiological disturbance.
The variation in this compound levels among different plant varieties, such as the resistant and susceptible sugarcane genotypes, is rooted in genetic differences. ufv.brmdpi.com This link between a specific chemical phenotype (high this compound content) and a desirable agronomic trait (pest resistance) makes this compound a potential biomarker for use in plant breeding. mdpi.com
Modern crop improvement programs increasingly rely on marker-assisted selection (MAS), where breeding decisions are guided by the presence of specific genetic or chemical markers linked to desired traits like resilience. mdpi.comfrontiersin.orgnih.gov Identifying and quantifying the levels of compounds like this compound in different plant lines could provide a rapid method for screening large populations for pest resistance. frontiersin.org This would allow breeders to more efficiently select for and develop climate-resilient cultivars with enhanced natural defenses, reducing the reliance on external pest control measures. mdpi.comfrontiersin.org The genetic basis for the production of this compound could be further explored to develop robust molecular markers for accelerating breeding programs. nih.gov
Advanced Analytical Methodologies for Octacosanal Research
Refined Extraction and Sample Preparation Techniques for Complex Biological Matrices
The initial step in the analysis of octacosanal from biological sources is its efficient extraction and the removal of interfering compounds. The complexity of these matrices necessitates the use of refined and optimized sample preparation techniques to ensure accurate and reproducible results.
Traditional solvent-based extraction methods are often optimized to enhance the recovery of this compound. The choice of solvent is critical, with factors such as polarity and the ability to penetrate the sample matrix playing a significant role. For instance, the use of a two-liquid-phase system, where two immiscible or partially miscible solvents are used, can improve the selectivity of the extraction process.
Ultrasound-assisted extraction (UAE) has emerged as a powerful technique to improve extraction efficiency. The application of ultrasonic waves facilitates the disruption of cell walls and enhances mass transfer, leading to higher yields in shorter extraction times nih.gov. The optimization of UAE parameters, such as ultrasonic power, frequency, temperature, and extraction time, is crucial for maximizing the recovery of this compound while minimizing its degradation mdpi.com. For example, in the extraction of antioxidant components from Aroni melanocarpa, optimizing parameters like the material-to-liquid ratio, ammonium sulfate concentration, ethanol concentration, ultrasonic power, and extraction time was key to achieving high scavenging rates sciopen.com. Similarly, a study on Malus hupehensis polysaccharides found that a liquid-to-solid ratio of 23 g/mL, ultrasonic power of 65 W, and an ultrasonic time of 33 minutes yielded the highest extraction efficiency mdpi.com.
The combination of a two-liquid-phase system with ultrasound assistance, known as two-liquid-phase ultrasound-assisted extraction, can offer synergistic effects, leading to both high extraction efficiency and selectivity. This approach has been successfully applied to the extraction of various bioactive compounds from plant materials mdpi.comnih.gov.
A comparative table of different solvent-based extraction methods is presented below:
| Extraction Method | Key Parameters Optimized | Advantages | Disadvantages |
| Conventional Solvent Extraction | Solvent type, temperature, time, solvent-to-solid ratio | Simple, widely available | Time-consuming, may require large solvent volumes, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, frequency, time, temperature, solvent | Faster, higher yields, reduced solvent consumption nih.gov | Requires specialized equipment, potential for localized heating |
| Two-Liquid-Phase Extraction | Solvent system composition, phase volume ratio, pH | Improved selectivity, simultaneous extraction and partitioning | Can be more complex to optimize, potential for emulsion formation |
| Two-Liquid-Phase UAE | Combination of UAE and two-liquid-phase parameters | High efficiency and selectivity, reduced extraction time mdpi.com | Requires careful optimization of multiple parameters |
To minimize sample handling and potential for analyte loss or contamination, online extraction systems coupled directly to liquid chromatography (LC) have been developed nih.govresearchgate.net. This approach integrates the extraction and analytical steps into a single, automated process researchgate.net. In such a system, the sample is placed in an extraction cell, and the extraction solvent, which can be the mobile phase of the LC system, is passed through it nih.gov. The resulting extract containing this compound is then directly transferred to the LC column for separation and analysis.
This streamlined workflow offers several advantages, including reduced analysis time, lower solvent consumption, and improved reproducibility. Online solid-phase extraction (SPE) is a common configuration where a small cartridge containing a sorbent material is used to trap and concentrate the analyte of interest from the sample matrix before elution onto the analytical column. This technique has been successfully employed for the analysis of various compounds in complex matrices rsc.org. The development of online extraction coupled with liquid chromatography provides a powerful tool for the high-throughput analysis of this compound in biological samples nih.gov.
Due to the low volatility and potential for poor chromatographic performance of long-chain aldehydes like this compound, chemical derivatization is often employed to improve their analytical characteristics oup.comnih.gov. Derivatization involves converting the aldehyde group into a less polar and more volatile functional group, which enhances its performance in gas chromatography (GC) and can improve its ionization efficiency in mass spectrometry (MS) oup.com.
Common derivatization strategies for aldehydes include:
Oximation: Reaction with hydroxylamine or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms oximes. PFBHA derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry nih.govresearchgate.netsigmaaldrich.com.
Acetal Formation: Reaction with alcohols in the presence of an acid catalyst forms acetals, which are more volatile and thermally stable than the parent aldehydes nih.gov.
Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), forms hydrazones, which are often colored and can be analyzed by LC with UV detection.
The choice of derivatization reagent depends on the analytical technique being used and the desired outcome, such as improved volatility, enhanced detector response, or increased structural information from mass spectral fragmentation nih.govresearchgate.net. Proper optimization of the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, is essential to ensure complete and reproducible conversion of this compound to its derivative nih.gov.
Hyphenated Chromatographic and Spectrometric Approaches for Comprehensive Characterization
The combination of a high-resolution separation technique like gas chromatography with a highly sensitive and specific detection method like mass spectrometry provides a powerful tool for the comprehensive characterization of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of derivatized this compound lucideon.commtoz-biolabs.commdpi.com. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column mtoz-biolabs.com. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification lucideon.comscirp.orgnih.govnist.gov.
The analysis of long-chain aldehydes like this compound by GC-MS often requires careful consideration of potential issues such as co-elution with other lipid components, like fatty acid methyl esters scirp.orgscirp.org. However, with appropriate chromatographic conditions and mass spectral analysis, these compounds can be successfully identified and quantified scirp.org.
The development of a robust GC-MS method for the trace analysis of this compound involves the optimization of several key parameters to achieve the desired sensitivity, selectivity, and reproducibility rsc.orgyoutube.com.
Key aspects of GC-MS method development and validation include:
Column Selection: The choice of the GC column's stationary phase, length, and internal diameter is critical for achieving good separation of this compound from other matrix components.
Temperature Programming: A carefully optimized oven temperature program is necessary to ensure efficient separation and good peak shape.
Injection Technique: The choice of injection mode (e.g., split, splitless) and the optimization of injector temperature are important for efficient sample introduction and prevention of thermal degradation.
Mass Spectrometer Parameters: Optimization of the ion source temperature, electron energy, and detector settings is crucial for maximizing sensitivity and obtaining reproducible mass spectra.
Method Validation: A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose. This typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and selectivity rsc.orgsrce.hrirost.ir.
A study on the simultaneous determination of 1-octacosanol and its metabolites developed a GC-MS method with a good linearity over a range of 8.4-540 ng/ml and detection limits between 1.32 and 3.47 ng/ml researchgate.net. Another example of method validation for essential oil components showed good linearity (R² ≥ 0.998), accuracy (80.23–115.41%), and precision (intra-day ≤ 12.03 %, inter-day ≤ 11.34 %) srce.hr.
The table below summarizes typical validation parameters for a GC-MS method:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or R²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples within 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) < 15% |
| Selectivity/Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
By employing these advanced analytical methodologies, researchers can achieve the reliable identification and quantification of this compound in a variety of complex biological matrices, paving the way for a deeper understanding of its biological roles and potential applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Integrated Multi-Analytical Platform Strategies for Deeper Insights
To overcome the limitations of single analytical techniques and to gain a more comprehensive understanding of this compound in complex biological or chemical systems, researchers often employ integrated multi-analytical platforms. nih.gov
Integrating different analytical technologies provides a more complete characterization of a sample. A powerful and common strategy is the coupling of HPLC with mass spectrometry (LC-MS). This "hyphenated" technique combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by MS. nih.gov
For the analysis of this compound and its cognates, an HPLC system would first separate the different long-chain aldehydes and alcohols based on their polarity and chain length. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their identification. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecules, yielding characteristic patterns that provide definitive structural confirmation. This integrated approach is essential in metabolomics studies where hundreds of different compounds need to be separated and identified simultaneously. frontiersin.org
Other combinations could involve different chromatographic modes, such as reversed-phase chromatography followed by hydrophilic interaction liquid chromatography (HILIC), to separate a wider range of metabolites in a complex sample. acs.org
The large and complex datasets generated by modern analytical platforms, particularly in untargeted metabolomics, require advanced computational and statistical tools for interpretation. researchgate.netunina.it Chemometrics applies multivariate statistical methods to extract meaningful information from chemical data.
After initial data preprocessing steps like peak detection, alignment, and normalization, chemometric techniques are applied. creative-proteomics.comfrontiersin.org Common methods include:
Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis. PCA reduces the dimensionality of the data, allowing for the visualization of clustering, trends, or outliers within the samples. nih.gov
Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method used to build classification models and identify variables (metabolites) that are most important for distinguishing between different sample groups (e.g., control vs. treated). creative-proteomics.comnih.gov
These statistical tools are essential for identifying potential biomarkers from complex lipidomic or metabolomic profiles. researchgate.net Software packages and workflows like MS-DIAL, LipidMatch, and ADViSELipidomics are specifically designed to process, analyze, and visualize these large datasets, facilitating the identification of this compound and its cognates as significant features in a given biological context. creative-proteomics.comunina.it
Enzymatic and Biocatalytic Transformations Involving Octacosanal
Biocatalytic Synthesis of Octacosanal Derivatives
Biocatalysis offers a highly selective and environmentally benign route to synthesize derivatives of this compound. scielo.br Utilizing isolated enzymes or whole-cell systems, this compound can be transformed into compounds like octacosanol (B124162) and octacosanoic acid, which can then serve as building blocks for more complex lipids. scielo.brplos.org
Enzymatic Reduction of this compound to Octacosanol
The reduction of fatty aldehydes to their corresponding primary alcohols is a critical step in various metabolic pathways, including the synthesis of wax esters. asm.org This conversion is catalyzed by a class of enzymes known as aldehyde reductases, which typically utilize NADPH as a cofactor. asm.orgnih.gov While direct studies on this compound (C28) are limited, research on enzymes acting on other very-long-chain aldehydes provides a strong basis for its enzymatic reduction.
Several aldehyde reductases with specificity for long-chain aldehydes have been identified. researchgate.net For instance, an NADP(+) dependent aldehyde reductase from Escherichia coli, encoded by the ybbO gene, has been shown to be a long-chain specific aldehyde reductase. nih.gov Enzyme kinetic studies revealed that the YbbO enzyme has a broad substrate specificity, acting on aldehydes with chain lengths from C6 to C18, with the highest affinity observed for C18 aldehyde. researchgate.net This suggests its potential activity on even longer chains like this compound. Similarly, human aldose reductase (AR) has been shown to be an efficient catalyst for the reduction of medium- to long-chain unbranched aldehydes. acs.orgnih.gov The catalytic efficiency of these enzymes is often linked to the hydrophobicity of the substrate, which stabilizes its interaction within the enzyme's active site. acs.org
In certain bacteria that accumulate wax esters, such as Marinobacter aquaeolei VT8, a fatty aldehyde reductase (FALDR) is a key enzyme in the synthesis pathway, reducing long-chain aldehydes to fatty alcohols. asm.org Carboxylic acid reductases (CARs) can also indirectly lead to the formation of octacosanol by first reducing a carboxylic acid to an aldehyde, which is then subsequently reduced to the alcohol by endogenous aldehyde reductases within the host organism. researchgate.netmdpi.com
| Enzyme/Organism | Substrate Range | Optimal Substrate (if specified) | Cofactor | Reference |
| Aldehyde Reductase (YbbO) / E. coli | C6-C18 | C16 (efficiency), C18 (affinity) | NADP(+) | researchgate.net, nih.gov |
| Fatty Aldehyde Reductase (FALDR) / M. aquaeolei | Long-chain aldehydes (e.g., C10) | Decanal | NADPH | asm.org |
| Human Aldose Reductase (AR) | Medium- to long-chain aldehydes | Hexanal, trans-2-octenal | NADPH | acs.org |
| Aldehyde Reductase (Gox2253) / G. oxydans | C8-C10 | Decanal | NADP(+) | nih.gov |
Enzymatic Oxidation of this compound to Octacosanoic Acid
The oxidation of long-chain aldehydes to their corresponding carboxylic acids is a crucial detoxification and metabolic process. nih.gov The primary enzyme responsible for this conversion is fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. researchgate.netnih.gov FALDH is a microsomal, NAD+-dependent enzyme with high affinity for medium- and long-chain aliphatic aldehydes, including both saturated and unsaturated forms. nih.gov
Studies on human FALDH have demonstrated its activity on aldehydes with chain lengths up to C24. mhmedical.com The enzyme shows significant activity with substrates like tetradecanal, hexadecanal (B134135), and octadecanal (B32862), converting them to their respective fatty acids. tandfonline.comtandfonline.com Given this substrate preference, FALDH is the most probable catalyst for the oxidation of this compound to octacosanoic acid in mammals. researchgate.net Genetic deficiencies in the ALDH3A2 gene lead to Sjögren-Larsson syndrome, a disorder marked by the accumulation of fatty aldehydes and fatty alcohols due to impaired aldehyde oxidation. mhmedical.comtandfonline.com
Other enzyme classes, such as aldehyde oxidases (AOXs), also catalyze the oxidation of aldehydes to carboxylic acids and are characterized by broad substrate specificity. researchgate.netresearchgate.net In cyanobacteria, a class-3 aldehyde-dehydrogenase named AldE has been identified that effectively oxidizes fatty aldehydes into fatty acids, which are then secreted from the cell. plos.org
Biocatalyzed Esterification Reactions for Novel this compound-Containing Lipids
While aldehydes themselves are not direct substrates for esterification, their derivatives—octacosanol (from reduction) and octacosanoic acid (from oxidation)—are ideal precursors for the synthesis of novel lipids like wax esters. oup.com Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts widely used for ester synthesis in low-water environments, where they can catalyze the reverse of their usual hydrolytic reaction. scielo.brresearchgate.net
The synthesis of novel this compound-containing lipids can be envisioned through two main lipase-catalyzed pathways:
Esterification of Octacosanol: Octacosanol, produced via the enzymatic reduction of this compound, can be reacted with various fatty acids (of different chain lengths and saturation) to produce a wide range of wax esters. researchgate.netmdpi.com
Esterification with Octacosanoic Acid: Octacosanoic acid, formed from this compound oxidation, can be esterified with various long-chain or short-chain alcohols to create different classes of esters. mdpi.com
Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RMIM) have proven highly effective in synthesizing wax esters from long-chain fatty acids and alcohols. mdpi.com These enzymatic reactions proceed under mild conditions, offering high specificity and avoiding the harsh chemicals and high energy consumption of traditional chemical synthesis. scielo.broup.com Transesterification, another lipase-catalyzed reaction, can also be employed, where an existing ester (like a triglyceride) reacts with octacosanol to form new wax esters. oup.comgoogle.com
Characterization of Enzymes Governing this compound Metabolism
Understanding the enzymes that act on this compound is key to manipulating its metabolic pathways for biotechnological applications. Research has focused on identifying and characterizing specific aldehyde reductases and oxidases that show a preference for very-long-chain aldehydes.
Identification of Novel Aldehyde Reductases and Oxidases with Substrate Specificity for this compound
Significant progress has been made in identifying enzymes with activity towards long-chain aldehydes, which are presumed to act on this compound.
Aldehyde Reductases: Through in silico analysis and subsequent gene deletion studies in E. coli, the protein YbbO was identified as a predominant NADP(+)-dependent aldehyde reductase with high specificity for long-chain fatty aldehydes (C14-C18). nih.gov Its discovery highlights that specific enzymes exist for the reduction of very-long-chain aldehydes. In the bacterium Marinobacter aquaeolei VT8, which produces wax esters, a fatty aldehyde reductase (FALDR) was purified and characterized as an essential component of the wax synthesis pathway, demonstrating its role in reducing long-chain aldehydes. asm.org
Aldehyde Oxidases/Dehydrogenases: Human fatty aldehyde dehydrogenase (FALDH/ALDH3A2) is the most well-characterized enzyme responsible for oxidizing long-chain aldehydes. nih.gov Its role was confirmed through studies of Sjögren-Larsson syndrome, where a deficiency in this enzyme leads to the buildup of fatty aldehydes and alcohols. nih.gov The enzyme has a broad substrate range, effectively oxidizing aldehydes from C6 to C24, making it a strong candidate for this compound metabolism. mhmedical.com
| Enzyme Name | Gene Name | Organism | Function | Substrate Preference | Reference |
| Fatty Aldehyde Dehydrogenase | ALDH3A2 | Human | Oxidation | Long-chain aldehydes (C6-C24) | mhmedical.com, nih.gov |
| Aldehyde Reductase | ybbO | E. coli | Reduction | Long-chain aldehydes (C14-C18) | nih.gov |
| Fatty Aldehyde Reductase | - | M. aquaeolei | Reduction | Long-chain aldehydes | asm.org |
| Aldehyde Dehydrogenase | aldE | Cyanobacteria | Oxidation | Fatty aldehydes | plos.org |
Mechanistic and Kinetic Studies of this compound-Transforming Biocatalysts
Detailed mechanistic and kinetic studies provide insight into the efficiency and function of enzymes that metabolize long-chain aldehydes.
The catalytic mechanism for fatty aldehyde dehydrogenase (FALDH) is well-supported. It involves a nucleophilic attack on the aldehyde substrate by an ionized active site cysteine residue (Cys-241) to form a thiohemiacetal intermediate. tandfonline.comtandfonline.com This is followed by a hydride transfer from the intermediate to NAD+, forming a thioester-enzyme complex. Finally, the complex is hydrolyzed to release the carboxylic acid product. nih.govtandfonline.com Kinetic analyses of human FALDH have shown it has high activity with long-chain substrates like hexadecanal and octadecanal. tandfonline.com
For aldehyde reductases , kinetic parameters reveal their substrate preferences. The E. coli reductase YbbO exhibits a high affinity (low Km) for octadecanal (C18) and the highest catalytic efficiency (kcat/Km) for hexadecanal (C16). researchgate.net The reductase from Prochlorococcus marinus (PmADO) also shows a trend of increasing affinity (decreasing Km) with increasing aldehyde chain length from C6 to C10. researchgate.net For human aldose reductase, modeling studies indicate that its large, apolar active site can accommodate a variety of long-chain aldehydes, with hydrophobic interactions playing a key role in substrate binding and selectivity. acs.orgnih.gov
The mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism. researchgate.net This process involves the formation of a tetrahedral intermediate after a nucleophilic attack by a serine residue in the lipase's active site on the carboxylic acid. This leads to an acyl-enzyme intermediate, which is then attacked by the alcohol to form a second tetrahedral intermediate before the final ester product is released. researchgate.net Kinetic studies in this area typically focus on optimizing reaction parameters such as temperature, enzyme load, and substrate molar ratios to achieve maximum conversion rates for wax ester synthesis. mdpi.com
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| YbbO Reductase (E. coli) | Hexadecanal (C16) | 10.3 ± 1.1 | 18.2 ± 0.5 | 1.76 x 10⁶ | researchgate.net |
| YbbO Reductase (E. coli) | Octadecanal (C18) | 7.4 ± 0.9 | 10.2 ± 0.3 | 1.37 x 10⁶ | researchgate.net |
| PmADO Reductase (P. marinus) | Hexanal (C6) | 10.8 | 0.08 | 7,407 | researchgate.net |
| PmADO Reductase (P. marinus) | Octanal (C8) | 10.3 | 0.07 | 6,796 | researchgate.net |
| PmADO Reductase (P. marinus) | Decanal (C10) | 6.5 | 0.07 | 10,769 | researchgate.net |
Future Research Trajectories and Academic Applications of Octacosanal
Elucidation of Molecular Mechanisms Underlying Octacosanal's Biological Signaling
Future research is poised to unravel the intricate molecular mechanisms through which this compound exerts its biological effects. While its precursor, octacosanol (B124162), has been more extensively studied for its role in regulating signaling pathways like AMPK, PI3K/Akt, and MAPK/NF-κB, the specific actions of this compound are an emerging area of investigation. researchgate.netnih.gov Studies on octacosanol have demonstrated its ability to influence lipid metabolism and inflammation, suggesting that this compound may have similar or related functions. nih.gov For instance, octacosanol has been shown to modulate the AMPK and PPAR signaling pathways, which are crucial for energy homeostasis and lipid metabolism. nih.govfrontiersin.org Furthermore, the PI3K/Akt and MAPK/Erk pathways, which are involved in cell proliferation and migration, are activated by octacosanol. nih.gov Understanding how this compound specifically interacts with these and other signaling cascades will be critical. Research will likely focus on identifying direct molecular targets of this compound, characterizing its downstream signaling events, and understanding how these pathways are integrated at a cellular and organismal level. The study of signaling oscillations and the interplay of biochemical and mechanical signals could provide a broader context for this compound's function. upf.edunih.gov
Development of High-Throughput Screening Methodologies for this compound-Modulating Agents
To accelerate the discovery of compounds that can modulate the activity of this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large and diverse chemical libraries to identify "hits" that interact with a specific biological target. nih.govbmglabtech.comwikipedia.org These assays are characterized by their speed, simplicity, and cost-effectiveness. nih.gov
For this compound research, this would involve creating assays that can measure the direct binding of compounds to this compound or its target proteins, or functional assays that measure the downstream effects of this compound signaling. evotec.com Fluorescence-based techniques, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) are powerful technologies that could be adapted for this purpose. nih.gov The process typically involves several key steps: sample preparation in microplates, automation of liquid handling and incubation, and data acquisition using sensitive detectors. bmglabtech.comwikipedia.org The ultimate goal is to identify lead compounds that can either mimic or inhibit the effects of this compound, which could have significant therapeutic or biotechnological applications. bmglabtech.com The integration of HTS with functional genomics could further accelerate target identification and validation. wikipedia.org
Exploration of this compound's Role in Uncharted Ecological Niches and Organisms
The ecological significance of this compound is an area ripe for exploration, with evidence pointing to its role as a semiochemical in insect communication. pherobase.com Semiochemicals are chemical signals that mediate interactions between organisms. pherobase.com this compound has been identified as a component of the chemical communication system in species such as the pear sucker (Cacopsylla pyricola) and the grasshopper Bruneria borealis. pherobase.com It has also been found in the cuticular lipids of lycaenid pupae, where it appears to suppress aggressive behavior from host ants. researchgate.net
Future research will likely expand to investigate the presence and function of this compound in a wider range of organisms and ecosystems. This includes its potential role in the communication of other insects, its involvement in plant-insect interactions, and its presence in marine organisms, as long-chain aldehydes have been detected in corals. scirp.orgscirp.org The degradation of such chemical signals by environmental factors like ozone also presents a new avenue of research into the disruption of insect sexual communication. nih.gov Understanding these ecological roles is crucial for fields such as pest management and biodiversity conservation.
Harnessing this compound Biosynthesis for Enhanced Plant Resilience and Agricultural Innovations
This compound, a very-long-chain aldehyde found in plant cuticular waxes, plays a significant role in plant-pathogen interactions and may be harnessed for agricultural innovation. mdpi.comresearchgate.net Epicuticular waxes form a protective barrier and provide chemical cues that can influence the development of fungal pathogens. mdpi.com For instance, this compound on wheat leaves can induce the formation of infection structures in the rust fungus Puccinia graminis f.sp. tritici. mdpi.comresearchgate.net This indicates that pathogens can sense and respond to specific components of the plant surface. mdpi.com
By understanding and manipulating the biosynthetic pathways of this compound and other wax components, it may be possible to enhance plant resilience to both biotic and abiotic stresses. dntb.gov.uamdpi.comnih.gov Research in this area could focus on identifying the genes and enzymes responsible for this compound synthesis and regulation. This knowledge could then be used to breed or genetically engineer crops with altered cuticular wax profiles that are less susceptible to pathogens or more resistant to drought and other environmental stressors. mdpi.comfrontiersin.orgresearchgate.net The study of lipid-derived aldehydes as signaling molecules in plant stress responses further supports the potential for this line of inquiry. mdpi.com
Design and Implementation of Advanced Bioanalytical Tools for Spatiotemporal this compound Profiling
Advancements in bioanalytical chemistry are crucial for the detailed study of this compound in biological systems. The development of sensitive and specific methods for the quantification and localization of long-chain aldehydes is a key area of future research. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of these compounds. scirp.orgscirp.orgnih.gov However, challenges remain, such as the potential for overlap with other lipid components and the need for derivatization to improve sensitivity. scirp.orgnih.gov
Q & A
Q. How do researchers differentiate this compound’s direct effects from matrix-derived synergies in plant extracts?
- Methodological Answer : Employ bioassay-guided fractionation coupled with LC-MS metabolomics. Use knockout extracts (this compound removed via immunoaffinity columns) as negative controls. Synergistic effects are confirmed if bioactivity decreases significantly in knockout samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
